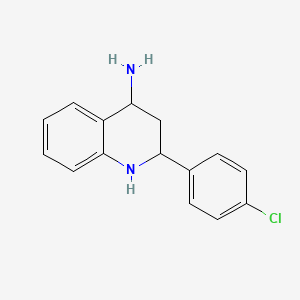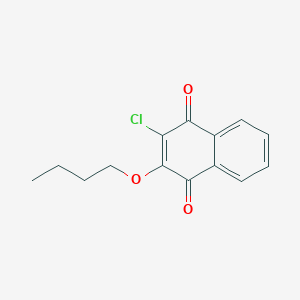
1,4-Naphthalenedione, 2-butoxy-3-chloro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butoxy-3-chloronaphthalene-1,4-dione: is a synthetic organic compound belonging to the class of naphthoquinones Naphthoquinones are characterized by a quinone structure fused with a naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-butoxy-3-chloronaphthalene-1,4-dione typically involves the chlorination of 2-butoxynaphthalene-1,4-dione. The reaction is carried out under controlled conditions using chlorine gas or other chlorinating agents. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods: Industrial production of 2-butoxy-3-chloronaphthalene-1,4-dione involves large-scale chlorination processes. The process is designed to be efficient and cost-effective, with considerations for the recovery and reuse of raw materials and solvents. The use of continuous flow reactors and automated systems ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions: 2-Butoxy-3-chloronaphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to hydroquinone derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the chloro position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic or acidic conditions.
Major Products:
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of various substituted naphthoquinones.
Scientific Research Applications
Chemistry: 2-Butoxy-3-chloronaphthalene-1,4-dione is used as an intermediate in the synthesis of complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.
Biology and Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of anticancer and antimicrobial agents. Its quinone structure is known to interact with biological systems, leading to various therapeutic effects.
Industry: In the materials science field, 2-butoxy-3-chloronaphthalene-1,4-dione is used in the production of dyes, pigments, and polymers. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 2-butoxy-3-chloronaphthalene-1,4-dione involves its interaction with cellular components. The quinone structure can undergo redox cycling, generating reactive oxygen species (ROS) that induce oxidative stress in cells. This oxidative stress can lead to cell death, making the compound effective against cancer cells and microorganisms. The molecular targets include enzymes involved in redox reactions and cellular signaling pathways.
Comparison with Similar Compounds
2-Butoxy-1,4-naphthoquinone: Similar structure but lacks the chloro substituent.
3-Chloro-1,4-naphthoquinone: Similar structure but lacks the butoxy substituent.
2-Methoxy-3-chloronaphthalene-1,4-dione: Similar structure with a methoxy group instead of a butoxy group.
Uniqueness: 2-Butoxy-3-chloronaphthalene-1,4-dione is unique due to the presence of both butoxy and chloro substituents. This combination enhances its reactivity and potential applications in various fields. The butoxy group increases its solubility in organic solvents, while the chloro group provides a site for further functionalization.
Properties
CAS No. |
89131-26-0 |
|---|---|
Molecular Formula |
C14H13ClO3 |
Molecular Weight |
264.70 g/mol |
IUPAC Name |
2-butoxy-3-chloronaphthalene-1,4-dione |
InChI |
InChI=1S/C14H13ClO3/c1-2-3-8-18-14-11(15)12(16)9-6-4-5-7-10(9)13(14)17/h4-7H,2-3,8H2,1H3 |
InChI Key |
KHPAFLBYYNWPOW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=C(C(=O)C2=CC=CC=C2C1=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




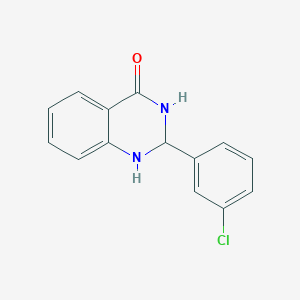



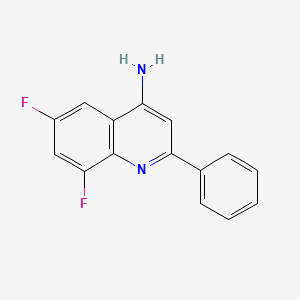
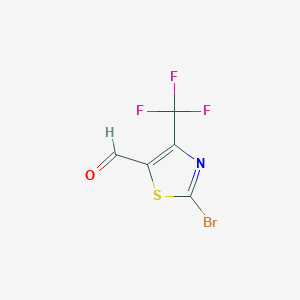
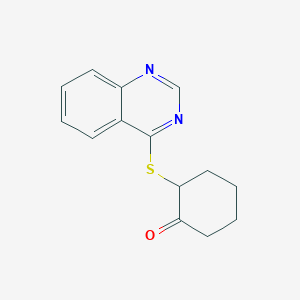
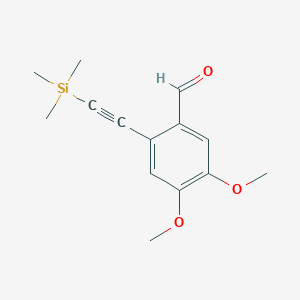
![2-(2h-Naphtho[1,2-d][1,2,3]triazol-2-yl)aniline](/img/structure/B11856501.png)

![7-Bromo-2,3-dihydropyrano[4,3,2-de]quinolin-5(6H)-one](/img/structure/B11856546.png)
